9-[4-(HEXYLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE
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Overview
Description
9-[4-(HEXYLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound with a molecular formula of C29H39NO3 . This compound is part of the acridinedione family, known for their diverse applications in various fields of science and industry.
Preparation Methods
The synthesis of 9-[4-(HEXYLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multi-step organic reactions. The process starts with the preparation of the hexyloxyphenyl derivative, followed by its reaction with tetramethylcyclohexanone under specific conditions to form the desired acridinedione structure. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, especially at the phenyl ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.
Scientific Research Applications
9-[4-(HEXYLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 9-[4-(HEXYLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other acridinedione derivatives, 9-[4-(HEXYLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is unique due to its hexyloxyphenyl substitution, which imparts distinct chemical and biological properties. Similar compounds include:
- 9-[4-(benzyloxy)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
- 9-[4-(methoxy)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione These compounds share a similar core structure but differ in their substituents, leading to variations in their reactivity and applications .
Properties
Molecular Formula |
C29H39NO3 |
---|---|
Molecular Weight |
449.6g/mol |
IUPAC Name |
9-(4-hexoxyphenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C29H39NO3/c1-6-7-8-9-14-33-20-12-10-19(11-13-20)25-26-21(15-28(2,3)17-23(26)31)30-22-16-29(4,5)18-24(32)27(22)25/h10-13,25,30H,6-9,14-18H2,1-5H3 |
InChI Key |
UTQVSJHJECLOEL-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)CC(C4)(C)C |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)CC(C4)(C)C |
Origin of Product |
United States |
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